An In-depth Technical Guide to Methyl D-Homoalaninate Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl D-Homoalaninate Hydrochloride: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Methyl D-homoalaninate hydrochloride is a specialized, non-canonical amino acid derivative for which detailed public data is scarce. This guide has been constructed by applying established principles of organic chemistry and extrapolating data from structurally analogous compounds, primarily D-homoalanine and other amino acid methyl esters. All quantitative data and protocols should be treated as informed estimations and validated experimentally.
Introduction
The exploration of chemical space beyond the 20 proteinogenic amino acids has become a cornerstone of modern drug discovery and chemical biology. Unnatural amino acids (UAAs), when incorporated into peptides or used as chiral building blocks, can confer novel structural and functional properties, leading to enhanced stability, potency, and target selectivity.[1][2] Methyl D-homoalaninate hydrochloride, the methyl ester of D-homoalanine, represents one such UAA. As a homolog of D-alanine, it introduces an additional methylene group into the side chain, offering a subtle yet significant modification that can alter the conformational dynamics and proteolytic susceptibility of peptide scaffolds.[2][3]
This technical guide provides a comprehensive overview of Methyl D-homoalaninate hydrochloride, from its fundamental chemical properties and synthesis to its potential applications and analytical characterization. The content herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Core Chemical Identity and Predicted Physicochemical Properties
Methyl D-homoalaninate HCl is the hydrochloride salt of the methyl ester of D-homoalanine ((R)-2-aminobutanoic acid). The esterification of the carboxyl group and the presence of the hydrochloride salt enhance its solubility in organic solvents and improve its stability for storage and handling, making it a convenient building block for synthesis.[4][5]
Caption: Chemical structure of Methyl D-homoalaninate Hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-aminobutanoic acid;hydrochloride | [6] |
| Synonyms | Methyl (R)-2-aminobutanoate hydrochloride; H-D-hAla-OMe·HCl | N/A |
| CAS Number | 67607-42-5 (for D-Homoalanine HCl) | [6] |
| Molecular Formula | C₅H₁₂ClNO₂ | Calculated |
| Molecular Weight | 153.61 g/mol | Calculated |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analogous Compound |
|---|---|---|
| Appearance | White to off-white crystalline powder | Based on typical appearance of amino acid ester hydrochlorides.[4] |
| Melting Point | 105-115 °C | Extrapolated from D-Alanine methyl ester HCl (108-110 °C) and considering the effect of an additional methylene group. |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, ethyl acetate. | General solubility profile for small amino acid ester hydrochlorides.[4] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Hygroscopic. | Hydrochloride salts of esters enhance stability but can be hygroscopic. |
| Optical Rotation | Specific value undetermined, but expected to be levorotatory ([α] < 0) in methanol. | D-amino acid esters typically exhibit negative specific rotation. |
Synthesis and Manufacturing
The synthesis of Methyl D-homoalaninate HCl is a two-stage process: first, the preparation of the D-homoalanine precursor, followed by the esterification of its carboxylic acid group.
Synthesis of D-Homoalanine Precursor
D-homoalanine can be synthesized efficiently via biocatalytic routes, which offer high enantioselectivity.[7][8] A common strategy involves the enzymatic conversion of a readily available precursor like L-threonine or L-methionine into 2-oxobutyrate, followed by stereoselective amination.[7][9]
Caption: Biocatalytic cascade for the synthesis of D-Homoalanine.
Protocol 2.1: Enzymatic Synthesis of D-Homoalanine
Causality: This protocol leverages a two-enzyme cascade. L-methionine γ-lyase efficiently converts the inexpensive L-methionine to 2-oxobutyrate.[7] A highly stereoselective D-amino acid aminotransferase (DAAT) then transfers an amino group from a donor (D-alanine) to the keto-acid, ensuring the formation of the desired D-enantiomer of homoalanine with high purity.[7][8]
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.0), combine L-methionine, a catalytic amount of pyridoxal 5'-phosphate (PLP), and the amino donor, D-alanine.
-
Enzyme Addition: Introduce whole cells or lyophilized powders of E. coli overexpressing L-methionine γ-lyase and a suitable DAAT from a source such as Bacillus sp.[7]
-
Incubation: Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours. Monitor the reaction progress via HPLC by observing the depletion of L-methionine and the formation of D-homoalanine.
-
Work-up and Isolation: Terminate the reaction by centrifuging to remove the cells. The supernatant, containing D-homoalanine, can be purified using ion-exchange chromatography.
Esterification to Methyl D-Homoalaninate HCl
The most direct and common method for synthesizing amino acid methyl ester hydrochlorides is through reaction with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[5][10] The acid catalyst protonates the carboxylic acid, activating it for nucleophilic attack by methanol.
Caption: General workflow for the esterification of D-Homoalanine.
Protocol 2.2: Synthesis of Methyl D-Homoalaninate HCl
Causality: Thionyl chloride reacts with methanol in situ to generate HCl and methyl sulfite. The generated HCl acts as the catalyst for the Fischer esterification. This method is highly effective as the formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion. Using an excess of methanol serves as both reactant and solvent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend D-homoalanine in anhydrous methanol (approx. 10 mL per gram of amino acid).
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, during which the suspension should clarify as the product forms and dissolves.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude solid is Methyl D-homoalaninate hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to yield the pure crystalline product. Dry under vacuum.
Applications in Research and Drug Development
As a non-canonical amino acid, Methyl D-homoalaninate HCl is a valuable tool for modifying peptides to enhance their therapeutic properties.[11][12]
-
Enhanced Proteolytic Stability: The ethyl side chain of homoalanine can create steric hindrance near the peptide backbone, making the adjacent peptide bond less susceptible to cleavage by proteases compared to the smaller methyl group of alanine.[3]
-
Conformational Constraint: The introduction of a homo-amino acid can alter the local backbone dihedral angles (phi/psi), influencing the secondary structure (e.g., helicity) of a peptide. This can lead to improved receptor binding affinity and selectivity.
-
Chiral Building Block: It serves as a versatile chiral intermediate for the synthesis of complex small molecules and pharmaceutical agents where the (R)-aminobutyric acid motif is required.[9]
Caption: A UAA-peptide activating a G-Protein Coupled Receptor.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Methyl D-homoalaninate HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation. The predicted chemical shifts are based on the analysis of similar amino acid esters.[5][13]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Nucleus | Atom (see structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |
|---|---|---|---|
| ¹H | Hα (Cα-H) | ~4.0 - 4.2 | Triplet (t) |
| ¹H | Hβ (Cβ-H₂) | ~1.9 - 2.1 | Multiplet (m) |
| ¹H | Hγ (Cγ-H₃) | ~0.9 - 1.1 | Triplet (t) |
| ¹H | O-CH₃ | ~3.8 - 3.9 | Singlet (s) |
| ¹³C | C=O (Ester) | ~172 - 175 | - |
| ¹³C | Cα | ~53 - 56 | - |
| ¹³C | O-CH₃ | ~52 - 54 | - |
| ¹³C | Cβ | ~24 - 27 | - |
| ¹³C | Cγ | ~9 - 11 | - |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: In positive-ion Electrospray Ionization (ESI-MS), the compound will be detected as the free amine cation [M-Cl]⁺.
-
Calculated m/z for [C₅H₁₁NO₂]⁺: 118.08 (M+H)⁺
-
-
Fragmentation: The primary fragmentation pathways for amino acid esters involve the loss of the ester group and cleavage adjacent to the amine.[14][15]
Caption: Predicted ESI-MS fragmentation of Methyl D-Homoalaninate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3000-3300 | N-H (in -NH₃⁺) | Stretch |
| ~2950-2850 | C-H (Alkyl) | Stretch |
| ~1735-1750 | C=O (Ester) | Stretch |
| ~1500-1600 | N-H | Bend (Asymmetric) |
| ~1100-1250 | C-O (Ester) | Stretch |
Conclusion
While not a commonly cataloged compound, Methyl D-homoalaninate hydrochloride possesses the key characteristics of a valuable unnatural amino acid building block. Its synthesis is achievable through established biocatalytic and organic chemistry methods. The addition of a single methylene group compared to its alanine counterpart provides a tool for subtly modulating peptide structure and function, potentially leading to improved stability and bioactivity. The predictive data and protocols in this guide offer a robust starting point for researchers to synthesize, characterize, and integrate this compound into innovative drug discovery and materials science programs.
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